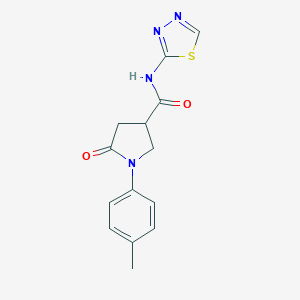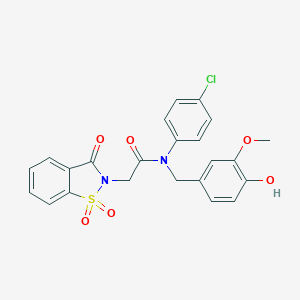
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide, also known as DPAQ, is a small molecule inhibitor that has been widely used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves its binding to the active site of the target enzyme or protein, thereby inhibiting its activity. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. For example, inhibition of CDK4 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of CK2 by N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been shown to reduce cell proliferation and increase sensitivity to DNA-damaging agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments include its high potency and specificity for the target enzyme or protein, its ease of synthesis, and its relatively low cost. However, one limitation of using N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is its potential off-target effects, meaning that it may inhibit other enzymes or proteins in addition to the intended target.
Direcciones Futuras
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research. One direction is to explore its potential as a therapeutic agent for cancer treatment, particularly in combination with other drugs. Another direction is to investigate its potential as a tool for studying the role of CDK4 and CK2 in various cellular processes. Additionally, further research is needed to identify other potential targets for N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide and to optimize its structure and potency.
In conclusion, N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide is a small molecule inhibitor that has been widely used in scientific research for various purposes. Its synthesis method is relatively simple, and it has been shown to have high potency and specificity for its target enzyme or protein. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has various biochemical and physiological effects depending on the target, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in scientific research, including its potential as a therapeutic agent for cancer treatment and as a tool for studying various cellular processes.
Métodos De Síntesis
The synthesis of N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide involves the reaction of 2,5-dichloroaniline with ethyl 2-(4-oxoquinazolin-3-yl)acetate in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation and is a potential target for cancer therapy. N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Propiedades
Nombre del producto |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
|---|---|
Fórmula molecular |
C16H11Cl2N3O2 |
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-10-5-6-12(18)14(7-10)20-15(22)8-21-9-19-13-4-2-1-3-11(13)16(21)23/h1-7,9H,8H2,(H,20,22) |
Clave InChI |
RTAYAPAZYLATPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B278680.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B278681.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278682.png)
![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B278684.png)

![ethyl 4,5-dimethyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B278693.png)

![Ethyl 2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B278695.png)
![2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278696.png)